(Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one
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Overview
Description
(Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with phenyl, phenylimino, and tosyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one typically involves the cyclization of substituted thioureas with a halo acetic acid derivative. One common method is the condensation of thioureas with chloroacetyl chloride and an aldehyde in a natural deep eutectic solvent. This green chemistry approach provides good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of environmentally benign solvents are likely to be emphasized to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
(Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Mechanism of Action
The mechanism of action of (Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one involves its interaction with specific molecular targets. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes or proteins, thereby disrupting essential biological pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one: These analogues have shown antitubercular activity.
Thiazole derivatives: Compounds like sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin contain the thiazole nucleus and exhibit various biological activities.
Uniqueness
(Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-5-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-16-12-14-19(15-13-16)29(26,27)24-21(25)20(17-8-4-2-5-9-17)28-22(24)23-18-10-6-3-7-11-18/h2-15,20H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEGYBSRGYOIOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C(SC2=NC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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